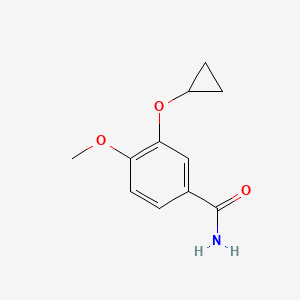
3-Cyclopropoxy-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-methoxybenzamide is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-methoxybenzamide typically involves several steps:
Starting Material: The process begins with 3-hydroxy-4-methoxybenzoic acid.
Alkylation: The hydroxyl group of the starting material is alkylated using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Cyclopropoxy-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-Cyclopropoxy-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Material Science: This compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Researchers use it to study enzyme interactions and receptor binding mechanisms.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
3-Cyclopropoxy-4-methoxybenzamide can be compared with other benzamide derivatives, such as:
3-Amino-4-methoxybenzamide: Known for its use in dye and pigment synthesis.
N-Cyclohexyl-3-hydroxy-4-methoxybenzamide: Utilized in the development of advanced materials.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methoxybenzamide |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-2-7(11(12)13)6-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,12,13) |
InChI Key |
TYVUVWHCBFSFBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















